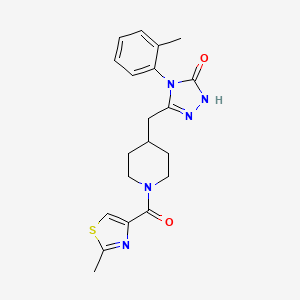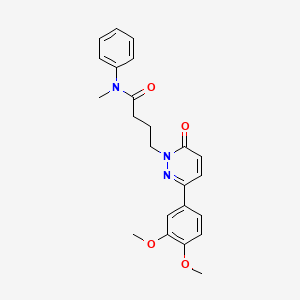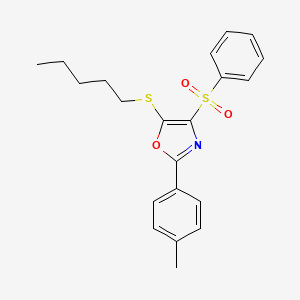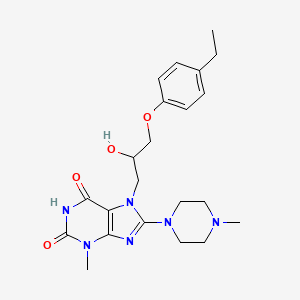
3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine-based heterocyclic compounds has been explored in recent studies, with a focus on creating compounds with potential pharmacological activities. In one study, a four-step synthesis process was employed to create 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, starting with etherification and proceeding through hydrazonation, cyclization, and reduction, achieving an overall yield of 39% . Another study reported the synthesis of various piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. The synthesis involved the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, followed by cyclization and other steps to yield the desired compounds . These synthetic routes highlight the versatility of piperidine as a scaffold for generating a diverse array of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and stability. Density Functional Theory (DFT) calculations were used to analyze the molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds. The studies found that the hydrazone tautomers exhibited higher stability, which could be an important factor in the biological activity and pharmacokinetics of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine-based compounds are complex and involve multiple steps. For instance, the reaction of 2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enethioamide with hydrazonoyl chlorides under reflux in ethanol in the presence of triethylamine led to the formation of 1,3-thiazoles . Additionally, the treatment of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of KOH at ambient temperature resulted in the formation of 3-anilino-3-mercapto-2-(piperidin-1-ylcarbonyl)acrylonitrile, which upon further reaction with hydrazonoyl chlorides yielded 1,3,4-thiadiazole derivatives . These reactions are indicative of the synthetic flexibility of piperidine derivatives and their potential for generating a wide range of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperidine-based compounds are essential for their characterization and potential application. The final product in one of the studies was characterized using 1H NMR and ESI-MS/MS, which are powerful techniques for determining the structure and mass of organic compounds . The physical properties such as solubility, melting point, and stability can influence the compound's suitability for drug development. The chemical properties, including reactivity and the presence of functional groups, are critical for the compound's biological activity and mode of action. However, the provided data does not include detailed information on these properties, which would be necessary for a comprehensive analysis.
科学的研究の応用
Antimicrobial Activities
Research has demonstrated the synthesis and investigation of 1,2,4-triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
Molecular Structure and Interaction Analysis
The structural and interaction analysis of 1,2,4-triazole derivatives has been explored to understand their molecular packing and intermolecular interactions. Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4 triazoles, revealing the presence of various intermolecular interactions, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π, which play a crucial role in molecular packing. This study provides insights into the molecular basis of the biological activity of these compounds Synthesis, crystal structure and theoretical analysis of intermolecular interactions in two biologically active derivatives of 1,2,4-triazoles.
Catalytic Applications and Chemical Synthesis
The use of 1,2,4-triazole derivatives in catalysis and chemical synthesis has been investigated, showing their potential in facilitating various chemical reactions. Saleem et al. (2014) discussed the activation of catalysts with 1,2,3-triazole-based organochalcogen ligand complexes for transfer hydrogenation and oxidation of alcohols, demonstrating the versatility of these compounds in catalytic processes Catalyst Activation with Cp*RhIII/IrIII–1,2,3-Triazole-Based Organochalcogen Ligand Complexes.
Theoretical and Computational Studies
Theoretical and computational studies on 1,2,4-triazole derivatives have contributed to understanding their chemical properties and potential biological activities. Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole and conducted a theoretical study on the hydrazone-hydrazine tautomerism of the intermediate hydrazonation product. This research highlights the importance of computational chemistry in predicting and analyzing the properties of novel compounds Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole and Theoretical Study.
特性
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-5-3-4-6-17(13)25-18(22-23-20(25)27)11-15-7-9-24(10-8-15)19(26)16-12-28-14(2)21-16/h3-6,12,15H,7-11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDVVJWVJZJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)





![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)

![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)